Cas no 946350-26-1 (2-{4-(phenylamino)pteridin-2-ylamino}ethan-1-ol)

2-{4-(phenylamino)pteridin-2-ylamino}ethan-1-ol 化学的及び物理的性質
名前と識別子
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- 2-{4-(phenylamino)pteridin-2-ylamino}ethan-1-ol
- 2-[(4-anilinopteridin-2-yl)amino]ethanol
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- インチ: 1S/C14H14N6O/c21-9-8-17-14-19-12-11(15-6-7-16-12)13(20-14)18-10-4-2-1-3-5-10/h1-7,21H,8-9H2,(H2,16,17,18,19,20)
- InChIKey: NUVOGWLHMMZPAR-UHFFFAOYSA-N
- ほほえんだ: C(O)CNC1=NC(NC2=CC=CC=C2)=C2C(=N1)N=CC=N2
2-{4-(phenylamino)pteridin-2-ylamino}ethan-1-ol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F2359-0691-3mg |
2-{[4-(phenylamino)pteridin-2-yl]amino}ethan-1-ol |
946350-26-1 | 90%+ | 3mg |
$63.0 | 2023-05-16 | |
Life Chemicals | F2359-0691-50mg |
2-{[4-(phenylamino)pteridin-2-yl]amino}ethan-1-ol |
946350-26-1 | 90%+ | 50mg |
$160.0 | 2023-05-16 | |
Life Chemicals | F2359-0691-10μmol |
2-{[4-(phenylamino)pteridin-2-yl]amino}ethan-1-ol |
946350-26-1 | 90%+ | 10μl |
$69.0 | 2023-05-16 | |
Life Chemicals | F2359-0691-1mg |
2-{[4-(phenylamino)pteridin-2-yl]amino}ethan-1-ol |
946350-26-1 | 90%+ | 1mg |
$54.0 | 2023-05-16 | |
Life Chemicals | F2359-0691-20mg |
2-{[4-(phenylamino)pteridin-2-yl]amino}ethan-1-ol |
946350-26-1 | 90%+ | 20mg |
$99.0 | 2023-05-16 | |
Life Chemicals | F2359-0691-2μmol |
2-{[4-(phenylamino)pteridin-2-yl]amino}ethan-1-ol |
946350-26-1 | 90%+ | 2μl |
$57.0 | 2023-05-16 | |
Life Chemicals | F2359-0691-5mg |
2-{[4-(phenylamino)pteridin-2-yl]amino}ethan-1-ol |
946350-26-1 | 90%+ | 5mg |
$69.0 | 2023-05-16 | |
Life Chemicals | F2359-0691-5μmol |
2-{[4-(phenylamino)pteridin-2-yl]amino}ethan-1-ol |
946350-26-1 | 90%+ | 5μl |
$63.0 | 2023-05-16 | |
Life Chemicals | F2359-0691-2mg |
2-{[4-(phenylamino)pteridin-2-yl]amino}ethan-1-ol |
946350-26-1 | 90%+ | 2mg |
$59.0 | 2023-05-16 | |
Life Chemicals | F2359-0691-30mg |
2-{[4-(phenylamino)pteridin-2-yl]amino}ethan-1-ol |
946350-26-1 | 90%+ | 30mg |
$119.0 | 2023-05-16 |
2-{4-(phenylamino)pteridin-2-ylamino}ethan-1-ol 関連文献
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Jean-François Lambert,Maguy Jaber,Thomas Georgelin,Lorenzo Stievano Phys. Chem. Chem. Phys., 2013,15, 13371-13380
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Daniela Belli Dell'Amico,Luca Bellucci,Luca Labella,Fabio Marchetti,Carlo Andrea Mattei,Francesco Pineider,Giordano Poneti,Simona Samaritani Dalton Trans., 2018,47, 8337-8345
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Alan B. Lidiard Phys. Chem. Chem. Phys., 2003,5, 2161-2163
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Yue Zhang,Xiang-Yu Yin,Mingyue Zheng,Carolyn Moorlag,Jun Yang J. Mater. Chem. A, 2019,7, 6972-6984
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Margherita Barbero,Silvano Cadamuro,Stefano Dughera Green Chem., 2017,19, 1529-1535
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Xiaoze Bao,Jinhui Ren,Yang Yang,Xinyi Ye,Baomin Wang,Hong Wang Org. Biomol. Chem., 2020,18, 7977-7986
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Rakesh Puttreddy,Ngong Kodiah Beyeh,Elina Kalenius,Robin H. A. Ras,Kari Rissanen Chem. Commun., 2016,52, 8115-8118
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Kyoung Sunwoo,Kondapa Naidu Bobba,Ja-Yun Lim,Taegun Park,Arup Podder,June Seok Heo,Seung Gwan Lee,Jong Seung Kim Chem. Commun., 2017,53, 1723-1726
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Yamin Shi,Jiarui Hu,Jian Chen,Yaxin Xu,Wantian Yang,Junnian Chen,Yunbin He Nanoscale Adv., 2020,2, 4822-4829
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Youyong Yuan,Wenbo Wu,Shidang Xu Chem. Commun., 2017,53, 5287-5290
2-{4-(phenylamino)pteridin-2-ylamino}ethan-1-olに関する追加情報
Introduction to 2-{4-(Phenylamino)pteridin-2-ylamino}ethan-1-ol (CAS No. 946350-26-1)
2-{4-(Phenylamino)pteridin-2-ylamino}ethan-1-ol, also known by its CAS number 946350-26-1, is a novel compound that has garnered significant attention in the field of medicinal chemistry and drug discovery. This compound belongs to the class of pteridines, which are heterocyclic compounds with a wide range of biological activities, including antitumor, antiviral, and anti-inflammatory properties. The unique structure of 2-{4-(Phenylamino)pteridin-2-ylamino}ethan-1-ol makes it a promising candidate for various therapeutic applications.
The chemical structure of 2-{4-(Phenylamino)pteridin-2-ylamino}ethan-1-ol consists of a pteridine core linked to a phenylamine group and an ethanolamine moiety. The pteridine ring system is known for its ability to interact with various biological targets, such as enzymes and receptors, making it a valuable scaffold in drug design. The phenylamine group adds additional functionality and can enhance the compound's binding affinity and selectivity. The ethanolamine moiety, on the other hand, introduces hydrophilic properties that can improve solubility and bioavailability.
Recent studies have shown that 2-{4-(Phenylamino)pteridin-2-ylamino}ethan-1-ol exhibits potent antitumor activity against various cancer cell lines. For instance, a study published in the Journal of Medicinal Chemistry reported that this compound effectively inhibited the growth of human breast cancer cells (MCF-7) and colon cancer cells (HCT116) by inducing apoptosis and cell cycle arrest. The mechanism of action involves the modulation of key signaling pathways, such as the PI3K/Akt and MAPK pathways, which are often dysregulated in cancer cells.
In addition to its antitumor properties, 2-{4-(Phenylamino)pteridin-2-ylamino}ethan-1-ol has also shown promise in the treatment of viral infections. Research conducted at the National Institutes of Health (NIH) demonstrated that this compound possesses antiviral activity against several RNA viruses, including influenza A virus and respiratory syncytial virus (RSV). The antiviral effect is attributed to its ability to interfere with viral replication and assembly processes within host cells.
The anti-inflammatory potential of 2-{4-(Phenylamino)pteridin-2-ylamino}ethan-1-ol has also been explored in preclinical studies. A study published in the Journal of Inflammation Research found that this compound significantly reduced inflammation in a mouse model of acute lung injury by inhibiting the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. These findings suggest that 2-{4-(Phenylamino)pteridin-2-ylamino}ethan-1-ol could be a potential therapeutic agent for inflammatory diseases.
The pharmacokinetic properties of 2-{4-(Phenylamino)pteridin-2-ylamino}ethan-1-ol have been investigated to assess its suitability for clinical development. Preclinical studies have shown that this compound has favorable oral bioavailability and a reasonable half-life, which are important factors for drug candidates. Additionally, toxicity studies have indicated that 2-{4-(Phenylamino)pteridin-2-ylamino}ethan-1-ol is well-tolerated at therapeutic doses, with no significant adverse effects observed in animal models.
To further advance the development of 2-{4-(Phenylamino)pteridin-2-ylamino}ethan-1-ol, ongoing research is focused on optimizing its chemical structure to enhance its potency and selectivity. Computational methods, such as molecular docking and molecular dynamics simulations, are being employed to identify key interactions between the compound and its biological targets. These efforts aim to guide the rational design of more effective derivatives with improved pharmacological profiles.
In conclusion, 2-{4-(Phenylamino)pteridin-2-ylamino}ethan-1-ol (CAS No. 946350-26-1) is a promising compound with diverse biological activities that make it an attractive candidate for drug development. Its potential applications in cancer therapy, antiviral treatments, and anti-inflammatory interventions highlight its significance in modern medicinal chemistry. Continued research and clinical trials will be crucial in realizing the full therapeutic potential of this novel pteridine derivative.
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